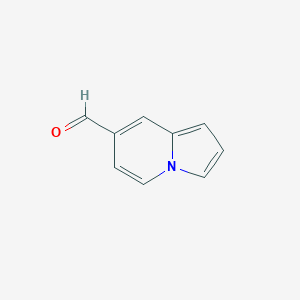
Indolizine-7-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indolizine-7-carbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities. The indolizine core is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. This compound, specifically, has an aldehyde functional group at the 7-position of the indolizine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-7-carbaldehyde can be achieved through various methods, including cyclocondensation, cycloaddition, and cycloisomerization reactions. One common approach involves the reaction of 2-pyridylacetate with benzophenones in the presence of iodine, followed by aldol condensation to form the indolizine core . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of highly functionalized indolizines .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods has been explored to achieve efficient and cost-effective production .
化学反应分析
Regioselective Formylation via Eschenmoser's Salt
The Eschenmoser's salt (1-dimethylamino-1-chloro-2-methylpropene) enables efficient formylation of 1-aminoindolizines to produce 7-carbaldehydes under mild conditions .
Reaction Conditions :
Mechanistic Features :
-
Friedel-Crafts-type attack on the dienamine system
-
Formation of (dimethylamino)methylene intermediate
-
Oxygen incorporation from bicarbonate anion (not atmospheric O₂)
-
Final hydrolysis to yield aldehyde functionality
Substrate Scope :
| Substituent Position | Yield (%) | Notable Features |
|---|---|---|
| 1-NH₂ | 68 | Optimal reactivity |
| 3-Br | 57 | Halogen tolerance |
| 1-NHMe | 72 | N-alkyl compatibility |
Tandem Cyclization-Formylation Reactions
Pyrrole-2-carbaldehydes undergo tandem reactions with 4-bromobut-2-enenitrile to form 7-cyanoindolizines, which can be further functionalized :
Key Transformation :
textPyrrole-2-carbaldehyde + 4-bromobut-2-enenitrile → 7-cyanoindolizine → Oxidation → 7-carbaldehyde
Optimized Conditions :
Representative Example :
2-(4-Methylbenzoyl)indolizine-7-carbonitrile (3d):
Oxidation of Indolizine Alcohols
Primary alcohol precursors can be oxidized to 7-carbaldehydes using various agents:
Effective Oxidants :
| Oxidant | Solvent | Yield (%) |
|---|---|---|
| MnO₂ (activated) | CH₂Cl₂/MeOH | 83 |
| Pyridinium dichromate | CH₂Cl₂ | 78 |
| IBX | DMF | 65 |
Experimental Protocol (from indole analogs ):
-
(1H-indol-7-yl)-methanol (1 eq) + MnO₂ (7.5 eq)
-
CH₂Cl₂, RT, 72 hrs
-
Column chromatography purification
Stability and Handling Considerations
-
Storage : Under inert atmosphere at -20°C
-
Degradation Pathways :
-
Air oxidation: 7-carboxylic acid formation (t₁/₂ = 14 days at RT)
-
Light sensitivity: Polymerization observed under UV exposure
-
科学研究应用
Indolizine-7-carbaldehydes are gaining prominence as significant compounds in scientific research, particularly for their diverse applications in medicinal chemistry and material science . These compounds, featuring a carbaldehyde group at the C-7 position of the indolizine core, serve as versatile precursors in the synthesis of complex molecules with various biological activities .
Scientific Research Applications
Antioxidant Properties: Indolizine-7-carbaldehydes have demonstrated potential as potent antioxidants, exhibiting intense inhibition of lipid peroxidation .
Fluorophores and Fluorescent Probes: Indolizines, in general, are used as fluorophores with color-tunable properties, making them suitable for fluorescent pH sensors and other applications . The introduction of electron-withdrawing groups like aldehyde at the C-7 position can tune the electronic characteristics and emission spectra of indolizine-based fluorophores .
Building Blocks for Drug Synthesis: Indolizine-2-carbaldehydes are important synthetic targets because the carbaldehyde group can be easily modified, and they are versatile precursors for creating different compounds . A novel approach has expanded the availability of indolizine-2-carbaldehydes, providing a diverse set of building blocks for synthesizing bioactive molecules and drugs .
COX-2 Inhibition: Indolizine derivatives have been investigated for their anti-inflammatory properties, particularly as inhibitors of the cyclooxygenase-2 (COX-2) enzyme . Molecular modeling studies suggest that hydrophobic interactions play a crucial role in COX-2 inhibition .
Other Activities: Indolizine derivatives interact with drug targets such as calcium channels and histamine receptors, showing properties such as analgesic, anticancer, antidiabetic, antihistaminic, antimicrobial, and antiviral activities .
Data Table of Indolizine Derivatives and Their Applications
Synthesis of Indolizine-2-aldehydes
A recyclable stereoauxiliary aminocatalyzed strategy was developed for the synthesis of indolizine-2-carbaldehydes . This method expands the scope of accessible indolizine-2-carbaldehydes and delivers an efficient protocol for late-stage diversification and targeted modifications of bioactive molecules or drugs . For example, a substrate with a hydroxyl group and a methoxy group was transformed into an indolizine-2-aldehyde with a 63% yield .
Color-Tunable Indolizine-Based Fluorophores
A study on color-tunable indolizine-based fluorophores found that introducing electron-withdrawing groups, such as acetyl and aldehyde, at the C-7 position of indolizine, can tune the emission spectra . These compounds covered blue to orange-red color emission ranges (462–580 nm) and were visible to the naked eye under irradiation at 365 nm . Compound 14 was selected as a potential pH sensor probe, owing to its pH-responsive N,N-dimethylamino group .
COX-2 Inhibition
In a study of indolizine derivatives as anti-inflammatory agents, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) was identified as a promising COX-2 inhibitor with an IC50 of 5.84 µM, compared to indomethacin (IC50 = 6.84 µM) . Molecular modeling indicated that hydrophobic interactions were the major contribution to COX-2 inhibition .
Indole Derivatives
作用机制
The mechanism of action of indolizine-7-carbaldehyde and its derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate various biological processes, such as enzyme inhibition, receptor binding, and signal transduction.
Molecular Targets and Pathways:
Enzyme Inhibition: Indolizine derivatives have been shown to inhibit enzymes such as DNA topoisomerase, which is involved in DNA replication and repair.
Receptor Binding: Some indolizine derivatives can bind to specific receptors, modulating their activity and influencing cellular responses.
Signal Transduction: Indolizine compounds can affect signal transduction pathways, leading to changes in gene expression and cellular behavior.
相似化合物的比较
属性
分子式 |
C9H7NO |
|---|---|
分子量 |
145.16 g/mol |
IUPAC 名称 |
indolizine-7-carbaldehyde |
InChI |
InChI=1S/C9H7NO/c11-7-8-3-5-10-4-1-2-9(10)6-8/h1-7H |
InChI 键 |
RYHGQJZGZGBJDU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C=CC(=CC2=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















